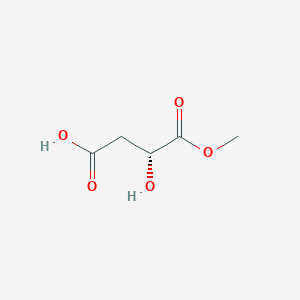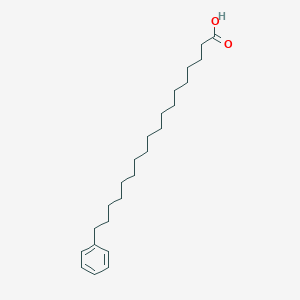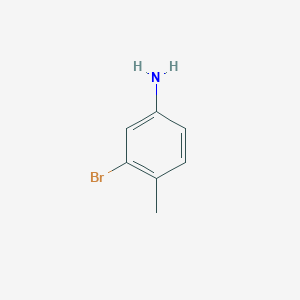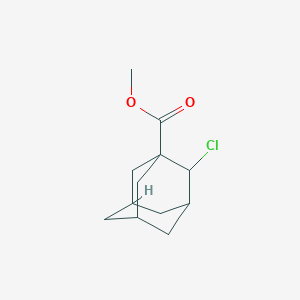
Methyl 2-chloroadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloroadamantane-1-carboxylate, also known as Methyl 2-chloroadamantane-1-carboxylic acid or MCAC, is a synthetic compound that has been widely used in scientific research. It belongs to the adamantane family of compounds and is structurally similar to amantadine, a well-known antiviral drug. MCAC has been found to exhibit a range of interesting properties, including antiviral, antibacterial, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
MCAC has been used in a variety of scientific research applications. It has been shown to have antiviral activity against a number of viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex virus. MCAC has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, MCAC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of MCAC is not fully understood, but it is believed to involve inhibition of viral replication and interference with viral entry into host cells. MCAC has been shown to inhibit the activity of the M2 ion channel of influenza A virus, which is essential for viral replication. In addition, MCAC has been shown to inhibit the activity of the neuraminidase enzyme of influenza virus, which is required for the release of new virus particles from infected cells.
Efectos Bioquímicos Y Fisiológicos
MCAC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MCAC has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, MCAC has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCAC is a useful compound for scientific research due to its antiviral, antibacterial, and anti-inflammatory properties. It is relatively easy to synthesize and has a high purity. However, there are some limitations to its use in lab experiments. MCAC is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on MCAC. One area of interest is the development of new derivatives of MCAC with improved antiviral, antibacterial, and anti-inflammatory properties. Another area of interest is the investigation of the mechanism of action of MCAC, which may lead to the development of new drugs for the treatment of viral infections and inflammatory diseases. Finally, the use of MCAC in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of MCAC involves the reaction of 2-chloroadamantane with methyl chloroformate in the presence of a base such as pyridine. The reaction yields MCAC as a white crystalline solid with a melting point of 92-94°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
Número CAS |
103549-34-4 |
|---|---|
Nombre del producto |
Methyl 2-chloroadamantane-1-carboxylate |
Fórmula molecular |
C12H17ClO2 |
Peso molecular |
228.71 g/mol |
Nombre IUPAC |
methyl 2-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3 |
Clave InChI |
YBOYZNLGOLWXPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
SMILES canónico |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
Sinónimos |
methyl 2-chloroadamantane-1-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



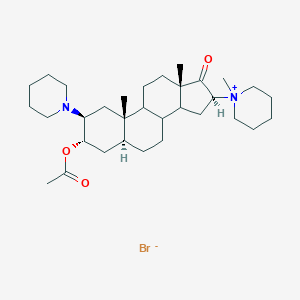
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
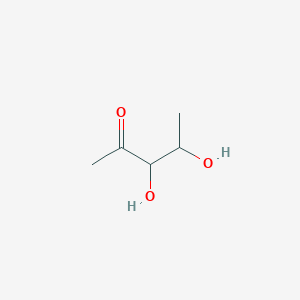
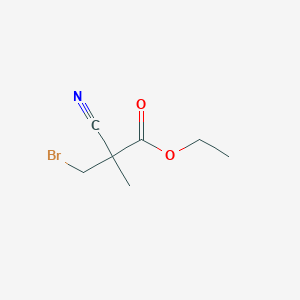
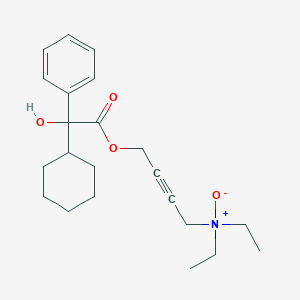
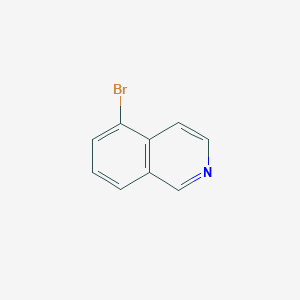
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
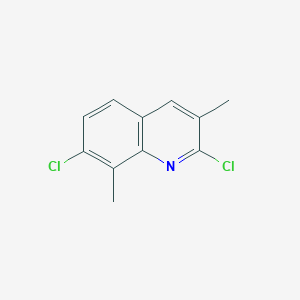
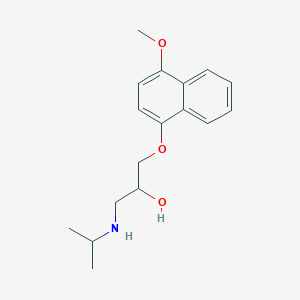
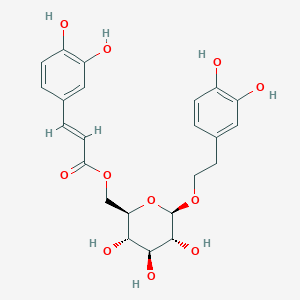
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
